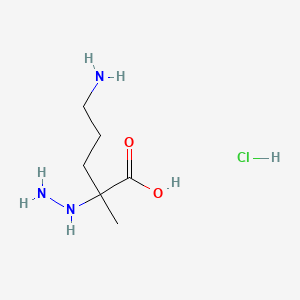
5-Amino-2-hydrazino-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-hydrazino-2-methylpentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-hydrazino-2-methylpentanoic acid can be synthesized from 1-phthalimidopentan-4-one. The process involves treatment with hydrazine and potassium cyanide, followed by acid hydrolysis . This method yields the compound in a form suitable for further research and application.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-hydrazino-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the hydrazino group, affecting the compound’s reactivity and stability.
Substitution: Substitution reactions can occur at the amino or hydrazino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
5-Amino-2-hydrazino-2-methylpentanoic acid has several scientific research applications:
Biology: The compound is studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes, making it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 5-Amino-2-hydrazino-2-methylpentanoic acid involves its role as an inhibitor of ornithine decarboxylase . This enzyme is crucial in the biosynthesis of polyamines, which are important for cell growth and differentiation. By inhibiting this enzyme, the compound can regulate polyamine levels, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanoic acid: Shares a similar backbone but lacks the amino and hydrazino groups.
Ornithine: Structurally related but differs in the presence of the hydrazino group.
Uniqueness
5-Amino-2-hydrazino-2-methylpentanoic acid is unique due to its combination of amino and hydrazino groups, which confer specific reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.
Properties
CAS No. |
56937-71-4 |
|---|---|
Molecular Formula |
C6H16ClN3O2 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-amino-2-hydrazinyl-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H15N3O2.ClH/c1-6(9-8,5(10)11)3-2-4-7;/h9H,2-4,7-8H2,1H3,(H,10,11);1H |
InChI Key |
UNOWRYLDPUJPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)(C(=O)O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















